Cas no 1852899-95-6 (benzyl N-(3-fluoro-5-nitrophenyl)carbamate)

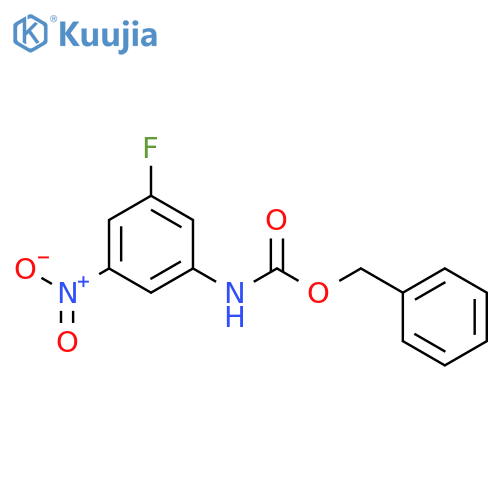

1852899-95-6 structure

商品名:benzyl N-(3-fluoro-5-nitrophenyl)carbamate

CAS番号:1852899-95-6

MF:C14H11FN2O4

メガワット:290.246546983719

CID:5529246

benzyl N-(3-fluoro-5-nitrophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-(3-fluoro-5-nitrophenyl)-, phenylmethyl ester

- benzyl N-(3-fluoro-5-nitrophenyl)carbamate

-

- インチ: 1S/C14H11FN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)

- InChIKey: OAWDACAERHIYJM-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1=CC([N+]([O-])=O)=CC(F)=C1

じっけんとくせい

- 密度みつど: 1.411±0.06 g/cm3(Predicted)

- ふってん: 379.6±42.0 °C(Predicted)

- 酸性度係数(pKa): 12.09±0.70(Predicted)

benzyl N-(3-fluoro-5-nitrophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7402307-5.0g |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate |

1852899-95-6 | 95.0% | 5.0g |

$2028.0 | 2025-03-11 | |

| Enamine | EN300-7402307-2.5g |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate |

1852899-95-6 | 95.0% | 2.5g |

$1370.0 | 2025-03-11 | |

| Enamine | EN300-7402307-0.1g |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate |

1852899-95-6 | 95.0% | 0.1g |

$615.0 | 2025-03-11 | |

| Enamine | EN300-7402307-10.0g |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate |

1852899-95-6 | 95.0% | 10.0g |

$3007.0 | 2025-03-11 | |

| Enamine | EN300-7402307-1.0g |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate |

1852899-95-6 | 95.0% | 1.0g |

$699.0 | 2025-03-11 | |

| Enamine | EN300-7402307-0.5g |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate |

1852899-95-6 | 95.0% | 0.5g |

$671.0 | 2025-03-11 | |

| Enamine | EN300-7402307-0.05g |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate |

1852899-95-6 | 95.0% | 0.05g |

$587.0 | 2025-03-11 | |

| Enamine | EN300-7402307-0.25g |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate |

1852899-95-6 | 95.0% | 0.25g |

$642.0 | 2025-03-11 |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

1852899-95-6 (benzyl N-(3-fluoro-5-nitrophenyl)carbamate) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量